Cas no 51770-04-8 (5-Formylthiophene-3-carbonitrile)

5-Formylthiophene-3-carbonitrile structure
51770-04-8 structure
商品名:5-Formylthiophene-3-carbonitrile
CAS番号:51770-04-8
MF:C6H3NOS
メガワット:137.15912
MDL:MFCD15142733
CID:1088564
PubChem ID:12280009

5-Formylthiophene-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 5-Formylthiophene-3-carbonitrile
    • 5-Formyl-3-thiophenecarbonitrile
    • 5-Formyl-thiophene-3-carbonitrile
    • 2-formyl-4-cyanothiophen
    • BCA77004
    • G46056
    • Z1255459582
    • DLTDLUAJPULDBI-UHFFFAOYSA-N
    • EN300-98561
    • SB23058
    • 4-Cyanothiophene-2-carbaldehyde
    • DB-169075
    • 51770-04-8
    • AKOS022185480
    • CS-0058048
    • 3-Cyano-5-thiophenecarboaldehyde
    • SCHEMBL1467472
    • MDL: MFCD15142733
    • インチ: InChI=1S/C6H3NOS/c7-2-5-1-6(3-8)9-4-5/h1,3-4H
    • InChIKey: DLTDLUAJPULDBI-UHFFFAOYSA-N
    • ほほえんだ: C1=C(SC=C1C#N)C=O

計算された属性

  • せいみつぶんしりょう: 136.99353489g/mol
  • どういたいしつりょう: 136.99353489g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

5-Formylthiophene-3-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0744-250mg
5-Formyl-thiophene-3-carbonitrile
51770-04-8 96%
250mg
¥1530.19 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0744-50mg
5-Formyl-thiophene-3-carbonitrile
51770-04-8 96%
50mg
¥1023.04 2025-01-21
Enamine
EN300-98561-0.5g
5-formylthiophene-3-carbonitrile
51770-04-8 95.0%
0.5g
$273.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1128688-5g
5-Formylthiophene-3-carbonitrile
51770-04-8 98%
5g
¥21424.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1128688-1g
5-Formylthiophene-3-carbonitrile
51770-04-8 98%
1g
¥4288.00 2024-05-10
Enamine
EN300-98561-5.0g
5-formylthiophene-3-carbonitrile
51770-04-8 95.0%
5.0g
$1200.0 2025-02-21
TRC
B414768-50mg
5-formylthiophene-3-carbonitrile
51770-04-8
50mg
$ 210.00 2022-06-07
TRC
B414768-100mg
5-formylthiophene-3-carbonitrile
51770-04-8
100mg
$ 340.00 2022-06-07
TRC
B414768-10mg
5-formylthiophene-3-carbonitrile
51770-04-8
10mg
$ 70.00 2022-06-07
eNovation Chemicals LLC
D967088-250mg
5-Formyl-thiophene-3-carbonitrile
51770-04-8 95%
250mg
$215 2024-07-28

5-Formylthiophene-3-carbonitrile 関連文献

5-Formylthiophene-3-carbonitrileに関する追加情報

5-Formylthiophene-3-carbonitrile (CAS No. 51770-04-8): A Versatile Building Block in Organic Synthesis

5-Formylthiophene-3-carbonitrile (CAS 51770-04-8) is a highly valuable heterocyclic compound that has gained significant attention in recent years due to its versatile applications in pharmaceutical, agrochemical, and material science industries. This thiophene derivative combines two important functional groups - a formyl group and a nitrile group - making it an excellent building block for organic synthesis.

The compound's molecular structure features a thiophene ring substituted at the 3-position with a cyano group and at the 5-position with an aldehyde group. This unique arrangement of functional groups allows for diverse chemical transformations, making 5-formyl-3-cyanothiophene particularly useful in the synthesis of various biologically active molecules and functional materials.

Recent studies have highlighted the importance of thiophene-based compounds in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of both electron-withdrawing groups in 5-formylthiophene-3-carbonitrile makes it an ideal precursor for the synthesis of various heterocyclic systems through condensation, cyclization, and multicomponent reactions.

In material science, thiophene derivatives like 5-formylthiophene-3-carbonitrile are increasingly being investigated for their potential in organic electronics. The compound's ability to participate in various coupling reactions makes it valuable for creating conjugated systems used in organic semiconductors, OLED materials, and photovoltaic applications.

The synthesis of 5-formylthiophene-3-carbonitrile typically involves the formylation of 3-cyanothiophene through various methods such as Vilsmeier-Haack reaction or Duff reaction. Researchers are continuously exploring more efficient and environmentally friendly synthetic routes to this important intermediate, aligning with the current trends in green chemistry and sustainable synthesis.

Analytical characterization of 5-formylthiophene-3-carbonitrile is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The compound typically appears as a pale yellow to white crystalline solid with a melting point range of 90-95°C, though these properties may vary slightly depending on purity and crystalline form.

One of the most significant applications of 5-formylthiophene-3-carbonitrile is in the pharmaceutical industry, where it serves as a key intermediate for the synthesis of various drug candidates. The aldehyde group can participate in condensation reactions with amines to form Schiff bases, while the nitrile group can be transformed into various other functional groups such as amides, carboxylic acids, or tetrazoles.

Recent patent literature reveals growing interest in thiophene-3-carbonitrile derivatives for various therapeutic applications, particularly in areas such as anti-inflammatory, antiviral, and anticancer research. The versatility of 5-formylthiophene-3-carbonitrile makes it particularly valuable in medicinal chemistry for structure-activity relationship studies.

In agrochemical research, thiophene-containing compounds have shown promising activity as pesticides and herbicides. The reactive sites on 5-formylthiophene-3-carbonitrile allow for the creation of diverse molecular architectures that can be optimized for specific agricultural applications.

The market for thiophene derivatives has been steadily growing, driven by increasing demand from both pharmaceutical and material science sectors. 5-Formylthiophene-3-carbonitrile occupies a niche but important position in this market as a versatile intermediate that enables the synthesis of more complex molecules.

Quality control of 5-formylthiophene-3-carbonitrile is crucial for its various applications. Suppliers typically provide the compound with purity levels ranging from 95% to 99%, with HPLC being the primary method for purity assessment. Storage recommendations generally include protection from light and moisture at room temperature or below.

Recent advancements in heterocyclic chemistry have opened new possibilities for the application of 5-formylthiophene-3-carbonitrile. Researchers are exploring its use in metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other advanced materials where the combination of its functional groups can contribute to specific material properties.

The safety profile of 5-formylthiophene-3-carbonitrile is generally favorable for laboratory use, though standard precautions for handling organic compounds should be observed. Material safety data sheets (MSDS) provide detailed information about proper handling, storage, and disposal procedures for this chemical.

Future research directions for 5-formylthiophene-3-carbonitrile are likely to focus on developing more efficient synthetic routes, exploring new applications in material science, and expanding its utility in medicinal chemistry. The compound's versatility ensures it will remain an important tool for researchers across multiple disciplines.

For researchers working with thiophene derivatives, understanding the reactivity patterns of 5-formylthiophene-3-carbonitrile is essential. The aldehyde group is susceptible to nucleophilic attack, while the nitrile group can participate in various addition and cyclization reactions, providing numerous possibilities for molecular design.

The global supply chain for 5-formylthiophene-3-carbonitrile includes several specialized chemical manufacturers who offer the compound in various quantities, from gram-scale for research purposes to kilogram-scale for industrial applications. Pricing typically reflects the purity level and quantity ordered.

In conclusion, 5-Formylthiophene-3-carbonitrile (CAS 51770-04-8) represents a valuable heterocyclic building block with wide-ranging applications in pharmaceutical research, material science, and agrochemical development. Its unique combination of functional groups on a thiophene scaffold provides chemists with numerous opportunities for creative molecular design and synthesis.

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Amadis Chemical Company Limited
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清らかである:99%/99%/99%/99%
はかる:100mg/250mg/1g/5g
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